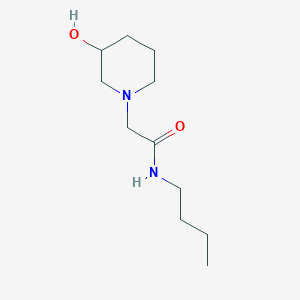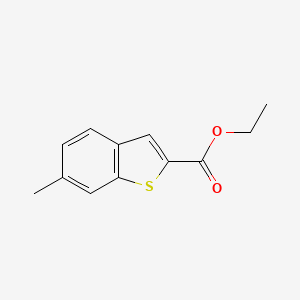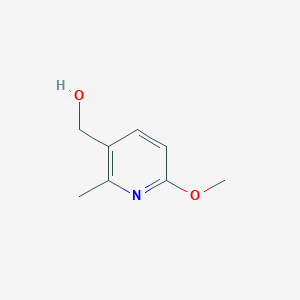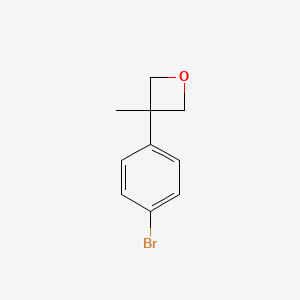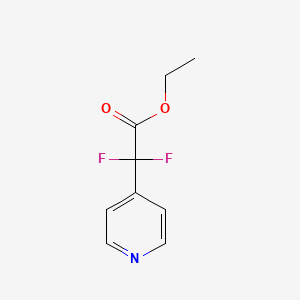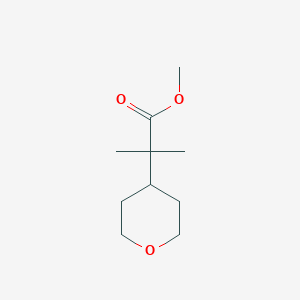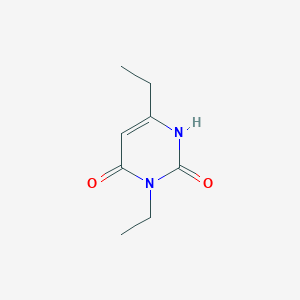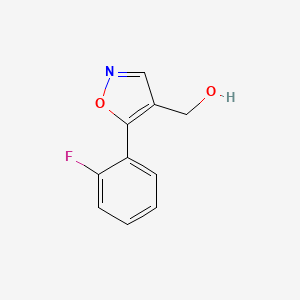
(5-(2-Fluorophenyl)isoxazol-4-yl)methanol
Vue d'ensemble
Description
(5-(2-Fluorophenyl)isoxazol-4-yl)methanol: is a fluorinated organic compound characterized by the presence of a fluorophenyl group attached to an isoxazole ring, which is further substituted with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of hydroxylamine derivatives with suitable carbonyl compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a halogenation reaction, followed by a nucleophilic aromatic substitution.
Attachment of the Methanol Group: The methanol group is introduced via a reduction reaction or a nucleophilic addition to the isoxazole ring.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, specific reaction conditions, and purification techniques to ensure the final product meets quality standards.
Analyse Des Réactions Chimiques
(5-(2-Fluorophenyl)isoxazol-4-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the methanol group to a carboxylic acid or other oxidized forms.
Reduction: Reduction reactions can reduce the isoxazole ring or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the fluorophenyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or other reduced forms of the compound.
Substitution Products: Derivatives with different substituents replacing the fluorophenyl group.
Applications De Recherche Scientifique
(5-(2-Fluorophenyl)isoxazol-4-yl)methanol: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of fluorinated compounds and materials with specific properties.
Mécanisme D'action
The mechanism by which (5-(2-Fluorophenyl)isoxazol-4-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to biological effects. The exact mechanism may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
(5-(2-Fluorophenyl)isoxazol-4-yl)methanol: can be compared with other similar compounds, such as:
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol: Similar structure but different position of the fluorophenyl group.
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol: Different position of the fluorophenyl group and isoxazole ring.
(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol: Presence of a methyl group in addition to the fluorophenyl group.
Propriétés
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-7(6-13)5-12-14-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTZLJKZRCWRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NO2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


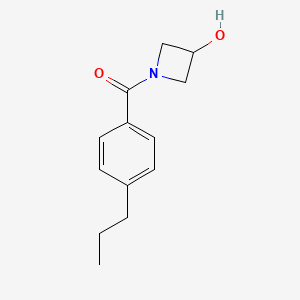
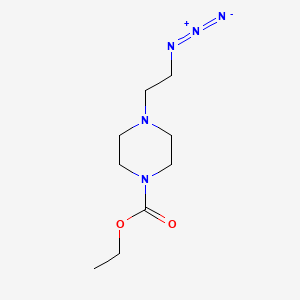
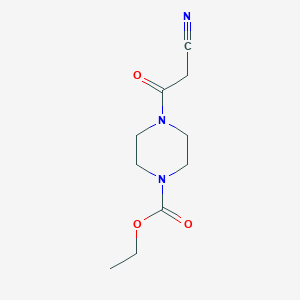

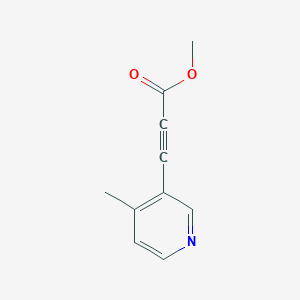
![2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1488304.png)
